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Compound of Interest

Compound Name:
3-Ethoxy-4-

hydroxyphenylacetonitrile

Cat. No.: B1584660 Get Quote

This guide provides a comprehensive overview of the chemical and physical properties of 3-
Ethoxy-4-hydroxyphenylacetonitrile, a key intermediate in the synthesis of various organic

compounds. This document is intended for researchers, scientists, and professionals in the

field of drug development and chemical synthesis, offering insights into its synthesis, reactivity,

and safe handling.

Introduction and Core Properties
3-Ethoxy-4-hydroxyphenylacetonitrile, with the CAS number 205748-01-2, is an aromatic

nitrile possessing both an ethoxy and a hydroxyl functional group on the phenyl ring.[1] These

functional groups significantly influence its chemical reactivity and physical properties, making it

a versatile building block in organic synthesis. Its structure is foundational for the development

of more complex molecules, particularly in the pharmaceutical industry where the

phenylacetonitrile moiety is a common scaffold.

Physicochemical Characteristics
The physicochemical properties of 3-Ethoxy-4-hydroxyphenylacetonitrile are summarized in

the table below. These properties are crucial for its handling, storage, and application in various

chemical reactions.
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Property Value Source

Molecular Formula C₁₀H₁₁NO₂ [1]

Molecular Weight 177.2 g/mol [1]

Melting Point 92-94 °C [1]

Boiling Point 339.8 °C at 760 mmHg [1]

Density 1.146 g/cm³ [1]

Flash Point 159.3 °C [1]

CAS Number 205748-01-2 [1]

Synthesis of 3-Ethoxy-4-hydroxyphenylacetonitrile
A plausible synthetic route to 3-Ethoxy-4-hydroxyphenylacetonitrile involves the reaction of

3-ethoxy-4-hydroxybenzyl alcohol with a cyanide source. This method is adapted from a

general process for preparing hydroxyphenylacetonitriles.[2][3]

Proposed Synthetic Pathway
The synthesis can be conceptualized as a nucleophilic substitution where the hydroxyl group of

the benzyl alcohol is converted into a good leaving group, which is then displaced by a cyanide

ion. A common approach involves the in-situ generation of hydrocyanic acid from an alkali

metal cyanide and an acid.
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Reaction Conditions

3-Ethoxy-4-hydroxybenzyl alcohol + KCN / Acetic Acid
in DMSO [Intermediate Carbocation]

Protonation & Dehydration
3-Ethoxy-4-hydroxyphenylacetonitrile

Cyanide Attack

Temperature: 110-140 °C

Solvent: Dimethyl sulfoxide (DMSO)

Click to download full resolution via product page

Caption: Proposed synthesis of 3-Ethoxy-4-hydroxyphenylacetonitrile.

Detailed Experimental Protocol
The following is a generalized protocol based on the synthesis of analogous

hydroxyphenylacetonitriles[2][3]:

Reaction Setup: In a three-necked flask equipped with a stirrer, reflux condenser, and a

dropping funnel, dissolve 3-ethoxy-4-hydroxybenzyl alcohol in dimethyl sulfoxide (DMSO).

Addition of Cyanide: Add potassium cyanide to the solution.

Acid Addition: Heat the mixture to approximately 125°C. Slowly add glacial acetic acid

dropwise over one hour while maintaining the temperature. The acetic acid reacts with

potassium cyanide to generate hydrocyanic acid in situ.

Reaction: Stir the reaction mixture at 125°C for an additional 2 hours.

Workup:

Cool the reaction mixture and remove the DMSO under reduced pressure.
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To the residue, add water and an immiscible organic solvent (e.g., chloroform).

Separate the organic layer. The aqueous layer may be extracted further with the organic

solvent.

Combine the organic extracts, wash with water, and dry over a suitable drying agent (e.g.,

anhydrous sodium sulfate).

Remove the solvent under reduced pressure to yield the crude product.

Purification: The crude 3-Ethoxy-4-hydroxyphenylacetonitrile can be purified by

recrystallization or column chromatography.

Chemical Reactivity and Applications
The reactivity of 3-Ethoxy-4-hydroxyphenylacetonitrile is dictated by the nitrile group, the

aromatic ring, and the hydroxyl and ethoxy substituents.

Key Reactions of the Nitrile Group
The nitrile group is a versatile functional group that can undergo a variety of transformations:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield 3-ethoxy-4-

hydroxyphenylacetic acid. This carboxylic acid derivative is a valuable intermediate in the

synthesis of pharmaceuticals.

Reduction: The nitrile group can be reduced to a primary amine, 2-(3-ethoxy-4-

hydroxyphenyl)ethanamine, using reducing agents such as lithium aluminum hydride

(LiAlH₄) or through catalytic hydrogenation. These amines are also important precursors in

drug synthesis.

Reactions with Organometallic Reagents: Grignard reagents and organolithium compounds

can add to the nitrile carbon to form ketones after hydrolysis.

Influence of Ring Substituents
The electron-donating nature of the hydroxyl and ethoxy groups activates the aromatic ring

towards electrophilic substitution reactions. The directing effects of these groups will influence
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the position of substitution.

Applications in Drug Development
Phenylacetonitrile derivatives are important structural motifs in many pharmaceuticals. The

nitrile group is often considered a bioisostere for other functional groups and can participate in

key binding interactions with biological targets. While specific applications of 3-Ethoxy-4-
hydroxyphenylacetonitrile are not extensively documented in publicly available literature, its

structural similarity to intermediates used in the synthesis of known drugs suggests its potential

as a valuable building block in the development of new therapeutic agents.

Spectral Characterization
While experimental spectral data for 3-Ethoxy-4-hydroxyphenylacetonitrile is not readily

available, the expected spectral characteristics can be inferred from analogous compounds.

Infrared (IR) Spectroscopy
The IR spectrum of 3-Ethoxy-4-hydroxyphenylacetonitrile is expected to show characteristic

absorption bands for its functional groups. A computed vapor phase IR spectrum for the

isomeric 3-ethoxy-4-hydroxybenzonitrile shows key peaks that would be similar.[4]

O-H stretch (hydroxyl): A broad band around 3400-3600 cm⁻¹

C≡N stretch (nitrile): A sharp, medium intensity band around 2240-2260 cm⁻¹

C-H stretch (aromatic and aliphatic): Bands in the region of 2850-3100 cm⁻¹

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region

C-O stretch (ether and phenol): Bands in the 1000-1300 cm⁻¹ region

Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra would provide detailed structural information. Predicted chemical

shifts are as follows:

¹H NMR:
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Aromatic protons would appear as multiplets in the aromatic region (δ 6.5-7.5 ppm).

The methylene protons (CH₂) of the acetonitrile group would be a singlet around δ 3.7

ppm.

The ethoxy group would show a quartet for the OCH₂ protons around δ 4.1 ppm and a

triplet for the CH₃ protons around δ 1.4 ppm.

The phenolic hydroxyl proton would be a broad singlet, with its chemical shift dependent

on concentration and solvent.

¹³C NMR:

The nitrile carbon would appear around δ 118-120 ppm.

Aromatic carbons would be in the δ 110-160 ppm range.

The methylene carbon of the acetonitrile group would be around δ 20-30 ppm.

The ethoxy carbons would appear at approximately δ 64 (OCH₂) and δ 15 (CH₃).

Mass Spectrometry (MS)
The mass spectrum would show a molecular ion peak corresponding to the molecular weight of

the compound (177.2 g/mol ). Fragmentation patterns would likely involve the loss of the

ethoxy group, the cyano group, and other characteristic fragments of the aromatic ring.

Safety and Handling
3-Ethoxy-4-hydroxyphenylacetonitrile is classified with the hazard statement "Xi," indicating

it is an irritant.[1] General precautions for handling aromatic nitriles should be followed.

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves

and safety glasses.

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of

any dust or vapors.
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Storage: Store in a cool, dry place away from incompatible materials such as strong

oxidizing agents.

Toxicity: While specific toxicity data for this compound is limited, many nitriles can release

cyanide in the body, leading to toxicity.[5][6] Therefore, exposure should be minimized.

Conclusion
3-Ethoxy-4-hydroxyphenylacetonitrile is a valuable chemical intermediate with significant

potential in organic synthesis, particularly in the field of drug discovery and development. This

guide has provided a detailed overview of its chemical properties, a plausible synthetic route,

its reactivity, and safety considerations. Further research into the specific applications and

biological activity of this compound and its derivatives is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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